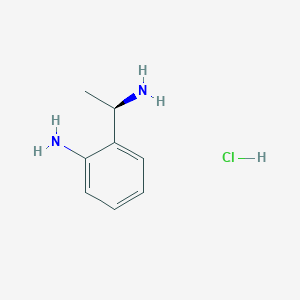

(R)-2-(1-aminoethyl)aniline hydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H13ClN2 |

|---|---|

Molecular Weight |

172.65 g/mol |

IUPAC Name |

2-[(1R)-1-aminoethyl]aniline;hydrochloride |

InChI |

InChI=1S/C8H12N2.ClH/c1-6(9)7-4-2-3-5-8(7)10;/h2-6H,9-10H2,1H3;1H/t6-;/m1./s1 |

InChI Key |

RKANXCBIYKNWEL-FYZOBXCZSA-N |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1N)N.Cl |

Canonical SMILES |

CC(C1=CC=CC=C1N)N.Cl |

Origin of Product |

United States |

Chemical Identity of R 2 1 Aminoethyl Aniline Hydrochloride

The compound is precisely identified by a set of standardized chemical descriptors that define its molecular structure and stereochemistry.

| Identifier | Value | Source(s) |

| IUPAC Name | 2-[(1R)-1-aminoethyl]aniline;hydrochloride | evitachem.com |

| CAS Number | 1287718-47-1 | chembk.combldpharm.comchiralen.com |

| Molecular Formula | C₈H₁₃ClN₂ | evitachem.comchembk.comchiralen.com |

| Molecular Weight | 172.65 g/mol | evitachem.com |

| Canonical SMILES | CC(C1=CC=CC=C1N)N.Cl | evitachem.com |

| Isomeric SMILES | CC@HN.Cl | evitachem.com |

| InChI Key | RKANXCBIYKNWEL-FYZOBXCZSA-N | evitachem.com |

Synthesis and Manufacturing

The synthesis of (R)-2-(1-aminoethyl)aniline hydrochloride involves the formation of the chiral amine followed by its conversion to the hydrochloride salt. While specific proprietary manufacturing processes may vary, the fundamental chemistry relies on established organic reactions. The final step typically involves a simple acid-base reaction between the chiral diamine and hydrochloric acid. youtube.com

| Stage | Description | Precursors/Reagents |

| Chiral Amine Synthesis | The core chiral structure is typically prepared via asymmetric synthesis or from a chiral starting material. This ensures the correct (R)-enantiomer is formed. | Chiral precursors (e.g., derivatives of o-phenylenediamine), asymmetric catalysts. |

| Salt Formation | The purified (R)-2-(1-aminoethyl)aniline base is reacted with hydrochloric acid. The amine group is protonated by the acid, forming the ammonium (B1175870) chloride salt. | (R)-2-(1-aminoethyl)aniline, Hydrochloric Acid (HCl). youtube.com |

| Isolation | The resulting hydrochloride salt, which often has lower solubility in organic solvents than the free base, can be isolated through crystallization, followed by filtration and drying. youtube.comprepchem.com | Water or an appropriate solvent system. |

Physicochemical Properties

The physicochemical properties of (R)-2-(1-aminoethyl)aniline hydrochloride are dictated by its structure as an organic salt. These properties are critical for its storage, handling, and use in synthetic applications.

| Property | Description | Source(s) |

| Appearance | Expected to be a crystalline solid at room temperature, typical of aniline (B41778) salts. youtube.comchemeo.com | N/A |

| Solubility | As a hydrochloride salt, it is expected to have good solubility in polar solvents like water and alcohols, and lower solubility in nonpolar organic solvents. chemeo.com | N/A |

| Stability | The compound is typically stored under refrigerated conditions (2-8°C) to ensure long-term stability. chiralen.com | chiralen.com |

| Purity | Commercially available with high purity, often ≥98%. chiralen.com | chiralen.com |

Applications in Asymmetric Catalysis

Chiral Ligands in Transition Metal-Catalyzed Asymmetric Reactions

The dual functionality of (R)-2-(1-aminoethyl)aniline, comprising a primary aromatic amine and a chiral primary aliphatic amine, enables its derivatization into a wide array of chiral ligands, including Schiff bases, phosphines, and amides. These ligands, when complexed with transition metals such as ruthenium, rhodium, iridium, and nickel, form catalysts capable of inducing high levels of enantioselectivity in various chemical reactions.

Ligands derived from chiral 1,2-diamines are highly effective in the asymmetric hydrogenation and asymmetric transfer hydrogenation (ATH) of prochiral ketones and imines. Ruthenium and rhodium complexes featuring these ligands are particularly prominent. The mechanism often involves a metal-ligand bifunctional catalysis, where an N-H group on the ligand participates in the hydrogen transfer step, enhancing both reactivity and stereoselectivity.

Derivatives of (R)-2-(1-aminoethyl)aniline are analogous to well-established ligands like 1,2-diphenylethylenediamine (DPEN), which have demonstrated remarkable success in this field. For instance, Ru(II) complexes with chiral diamine ligands are efficient precatalysts for the hydrogenation of various ketones and challenging substrates like dibenzo-fused azepines, yielding chiral alcohols and seven-membered N-heterocycles with excellent enantiomeric excess (ee). nih.govrsc.org

In asymmetric transfer hydrogenation, azaruthenacycles derived from enantiopure aromatic primary amines have been shown to be efficient catalysts for the reduction of acetophenone, achieving up to 85% ee. nih.gov Similarly, polymeric chiral diamine ligands complexed with iridium have been developed for the ATH of functionalized ketones, affording chiral secondary alcohols with up to 99% ee and high catalyst turnover numbers. nih.gov These examples underscore the potential of catalysts derived from (R)-2-(1-aminoethyl)aniline for similar high-performance reductions.

Table 1: Performance of Chiral Diamine Ligands in Asymmetric Hydrogenation Reactions

| Catalyst/Ligand Type | Substrate | Metal | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ru(II)-NHC-Diamine Complex | Benzothiophene 1,1-dioxide | Ru | >95 | 96 | nih.gov |

| Cationic Ruthenium Diamine | Dibenzo[b,f] researchgate.netnih.govoxazepine | Ru | 99 | 99 | rsc.org |

| Iridium-Polydiamine | α-cyano aryl ketone | Ir | >95 | 99 | nih.gov |

| [NNP]-type Tridentate Ligand | Acetophenone | Ru | - | 99 | researchgate.net |

Chiral Schiff base ligands, readily synthesized by condensing the primary amine groups of (R)-2-(1-aminoethyl)aniline derivatives with aldehydes or ketones, are particularly effective in asymmetric C-C bond formation. Nickel(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral auxiliary serve as powerful tools for the asymmetric synthesis of novel α-amino acids via Michael addition reactions. nih.gov These complexes act as chiral glycine equivalents, where the metal template holds the substrate and chiral auxiliary in a rigid conformation, directing the stereochemical outcome of the nucleophilic attack on Michael acceptors. This methodology has been successfully applied to the synthesis of β,β-diaryl substituted glycines and trifluoromethyl-containing amino acids with high diastereoselectivity. nih.gov

In the realm of aldol (B89426) reactions, derivatives of 1,2-diamines can function as organocatalysts. For example, selectively mono-N-alkylated (R,R)-1,2-diphenylethylenediamine (DPEN) has been used to catalyze the direct asymmetric aldol reaction between ketones and aldehydes. researchgate.net The catalyst operates through an enamine mechanism, with the non-reacting amine moiety, in its protonated form, helping to organize the transition state via hydrogen bonding to achieve high enantioselectivity. researchgate.net

Asymmetric hydroamination, the direct addition of an N-H bond across a carbon-carbon double bond, is a highly atom-economical method for synthesizing chiral amines. Rhodium complexes incorporating chiral diphosphine ligands have been reported to catalyze the enantioselective hydroamination of allylamines, producing valuable chiral 1,2-diamines with high yields and excellent enantioselectivities. nih.gov The structural motif of (R)-2-(1-aminoethyl)aniline makes its phosphine (B1218219) derivatives promising candidates for this class of transformation. The reaction relies on a directing group on the substrate to coordinate the metal and guide the regioselectivity, while the chiral ligand controls the facial selectivity of the nucleophilic attack.

In parallel, palladium-catalyzed asymmetric allylic amination (AAA) is a robust method for forming C-N bonds. The reaction typically involves the attack of an amine nucleophile on a π-allyl-palladium intermediate. The enantioselectivity is controlled by the chiral ligand, which influences the rate of nucleophilic attack on one of the two enantiotopic termini of the allyl moiety. Chiral phosphine ligands are widely used, and the development of novel phosphine derivatives from accessible chiral backbones like (R)-2-(1-aminoethyl)aniline is a key area of research.

Enantioselective epoxidation of olefins is a cornerstone of asymmetric synthesis, providing access to versatile chiral epoxide building blocks. This field is dominated by catalysts such as titanium-tartrate complexes (Sharpless epoxidation) and chiral salen-metal complexes (Jacobsen-Katsuki epoxidation). While ligands derived from chiral 1,2-diamines are central to many asymmetric transformations, their application in enantioselective epoxidation is less documented in the scientific literature compared to their use in hydrogenation or C-C bond forming reactions. The development of catalysts for epoxidation often relies on ligands that can effectively activate the oxidant and control its trajectory towards the olefin. The specific geometry and electronic properties of ligands derived from (R)-2-(1-aminoethyl)aniline may present opportunities for novel catalyst design in this area, representing a potential avenue for future research.

The efficacy of a chiral catalyst is profoundly influenced by the structure of its ligand. Catalyst optimization is an empirical process that involves the systematic modification of the ligand's steric and electronic properties to enhance reactivity and selectivity. For ligands derived from (R)-2-(1-aminoethyl)aniline, several modification points are available.

Backbone Modification : Altering the substituents on the phenyl ring can tune the electronic properties (e.g., electron-donating or -withdrawing groups) of the ligand, which in turn affects the Lewis acidity of the complexed metal center.

N-Substituent Modification : The primary amine groups can be transformed into secondary or tertiary amines, amides, sulfonamides, or Schiff bases. These modifications drastically alter the steric environment around the metal and can introduce new hydrogen-bonding capabilities or electronic effects.

Phosphine Synthesis : Conversion of the amine functionalities into aminophosphines creates P,N-type ligands. The choice of phosphorus substituents (e.g., phenyl, cyclohexyl, or ortho-tolyl) allows for fine-tuning of the ligand's steric bulk and electronic donor ability, which is crucial for reactions like asymmetric hydrogenation. rsc.org

A linear free-energy relationship has been observed in some catalytic systems, where the enantioselectivity correlates with the electronic parameters of remote substituents on the ligand, demonstrating that rational tuning is a powerful optimization strategy. nih.gov The modular nature of ligands derived from scaffolds like (R)-2-(1-aminoethyl)aniline makes them ideal for creating ligand libraries for high-throughput screening and optimization. utexas.edu

Organocatalytic Applications of (R)-2-(1-Aminoethyl)aniline Derivatives

Organocatalysis utilizes small, chiral organic molecules to catalyze asymmetric transformations, avoiding the use of potentially toxic or expensive metals. Chiral primary and secondary amines are among the most successful classes of organocatalysts, operating via enamine or iminium ion intermediates.

Derivatives of (R)-2-(1-aminoethyl)aniline are excellent candidates for organocatalyst development. By reacting with a ketone or aldehyde, the primary aliphatic amine can form a chiral enamine, which then engages in nucleophilic attack on an electrophile, such as in Michael or aldol reactions. researchgate.netmdpi.com The second amine group, typically protonated under the reaction conditions, can act as a hydrogen-bond donor, activating the electrophile and directing the stereochemical outcome. This bifunctional activation is a hallmark of highly effective organocatalysts.

For example, chiral 1,2-diamines have been successfully employed as organocatalysts in N-selective nitroso aldol reactions, providing α-hydroxyamino ketones with high yield and enantioselectivity (up to 98% ee). mdpi.com Furthermore, derivatizing the diamine into a thiourea (B124793) or squaramide can create powerful dual hydrogen-bond donor catalysts, which are highly effective in activating nitroolefins and other electrophiles toward conjugate addition. researchgate.net The defined stereochemistry and structural rigidity of the (R)-2-(1-aminoethyl)aniline backbone make it an attractive scaffold for designing the next generation of bifunctional organocatalysts.

Table 2: Organocatalytic Aldol Reaction using a Chiral 1,2-Diamine Derivative

| Catalyst | Aldehyde Substrate | Ketone Substrate | Yield (%) | Diastereomeric Ratio (anti:syn) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Mono-N-alkylated (R,R)-DPEN | 4-Nitrobenzaldehyde | Cyclohexanone | 95 | 96:4 | 99 (anti) | researchgate.net |

| Mono-N-alkylated (R,R)-DPEN | 2-Chlorobenzaldehyde | Cyclohexanone | 85 | 95:5 | 98 (anti) | researchgate.net |

| Mono-N-alkylated (R,R)-DPEN | Benzaldehyde | Cyclohexanone | 80 | 92:8 | 95 (anti) | researchgate.net |

| Mono-N-alkylated (R,R)-DPEN | 4-Nitrobenzaldehyde | Acetone | 85 | - | 65 | researchgate.net |

Mechanistic Investigations and Theoretical Studies

Reaction Mechanism Elucidation in Chiral Transformations

The elucidation of reaction mechanisms in asymmetric catalysis is a complex endeavor that combines experimental kinetics, stereochemical analysis, and computational modeling. For chiral ligands derived from (R)-2-(1-aminoethyl)aniline, understanding the mechanism involves identifying the key catalyst-substrate interactions that govern stereoselectivity. Chiral Schiff bases, which can be formed from this aniline (B41778) derivative, are a class of "privileged" ligands capable of transmitting chiral information effectively in many stereoselective processes. nih.gov The mechanism of action for such catalysts often involves the formation of a chiral metal complex where the substrate coordinates in a sterically constrained environment, favoring one enantiomeric pathway over the other.

Mechanistic studies for related catalytic systems, such as those involving chiral phosphoric acids (CPAs), often propose a bifunctional activation model. bath.ac.uk In this model, the catalyst interacts with both the electrophile and the nucleophile simultaneously through hydrogen bonding, organizing the transition state to favor the formation of one stereoisomer. bath.ac.uk Similarly, catalysts derived from (R)-2-(1-aminoethyl)aniline could operate through analogous principles, where the two amine groups or their derivatives coordinate to a metal center or participate in hydrogen bonding to create a well-defined chiral pocket. The combination of computational and experimental efforts is essential to unravel these intricate mechanistic details. princeton.edu

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intricacies of catalytic cycles at a molecular level. These methods allow for the study of transient species like transition states and reaction intermediates that are often difficult to characterize experimentally.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry for studying catalytic reactions. It is widely used to map the potential energy surface of a reaction, allowing for the calculation of activation energies and reaction energies for proposed mechanistic pathways. researchgate.netmdpi.com For catalysts derived from (R)-2-(1-aminoethyl)aniline, DFT can be employed to model the entire catalytic cycle.

This process involves:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Transition State Searching: Locating the saddle point on the potential energy surface that connects reactants and products, the energy of which determines the reaction barrier.

Intermediate Analysis: Characterizing the stability and electronic structure of any intermediates formed during the reaction.

For example, in studies of other aniline derivatives, DFT calculations at levels like B3LYP or M06-2X have been used to elucidate reaction mechanisms and predict product distributions. mdpi.comijcce.ac.irphyschemres.org A DFT study on the reaction of an enal with an aminoacrylate catalyzed by an N-heterocyclic carbene (NHC) successfully identified key non-covalent interactions (hydrogen bonds, C-H•••π) that stabilize the favored transition state, thereby explaining the observed stereoselectivity. researchgate.net Similar DFT investigations would be invaluable for understanding the specific transition states involved when (R)-2-(1-aminoethyl)aniline-derived catalysts are used, providing a quantitative basis for their observed selectivity. researchgate.net

Table 1: Representative Energy Barriers Calculated via DFT for a Catalytic Reaction Step This table is illustrative, based on data for analogous systems, to demonstrate the type of information obtained from DFT calculations.

| Transition State | Pathway | Stereochemical Outcome | Calculated Free Energy Barrier (kcal/mol) |

|---|---|---|---|

| TS-Re | Attack from Re face | (R)-product | 15.2 |

| TS-Si | Attack from Si face | (S)-product | 17.8 |

The three-dimensional structure and flexibility of a catalyst are critical to its function. Conformational analysis and molecular dynamics (MD) simulations are used to explore the accessible shapes of a catalyst and its complexes with substrates. nih.gov MD simulations, in particular, provide insights into the dynamic behavior of molecules over time, revealing how intermolecular interactions guide chiral recognition. nih.govnsf.gov

For a flexible chiral ligand derived from (R)-2-(1-aminoethyl)aniline, multiple conformations may exist in equilibrium. Some of these conformers may be catalytically active, while others may be dormant or lead to undesired products. MD simulations can identify the most stable and populated conformations and characterize the interactions, such as hydrogen bonds or π-stacking, that stabilize the catalyst-substrate complex in a geometry poised for stereoselective reaction. nih.govresearchgate.net Computational studies on peptide catalysts have shown that specific N-terminal capping groups can bias the conformational equilibrium towards a catalytically active, folded state. nih.gov Similarly, MD simulations could reveal how modifications to the (R)-2-(1-aminoethyl)aniline scaffold influence its conformational preferences and, consequently, its catalytic activity and selectivity.

Natural Bond Orbital (NBO) analysis is a computational method used to interpret a calculated wavefunction in terms of localized chemical bonds and lone pairs, providing an intuitive Lewis-like structure. wisc.edusphinxsai.com This analysis yields information about charge distribution, hybridization, and donor-acceptor (hyperconjugative) interactions within a molecule. materialsciencejournal.orgrsc.org

For (R)-2-(1-aminoethyl)aniline and its derivatives, NBO analysis can elucidate the electronic properties that are key to its catalytic function. For instance, NBO calculations on neutral aniline have revealed how conjugative interactions between the nitrogen lone pair and the aromatic π-system stabilize the molecule and influence its reactivity. researchgate.net This type of analysis can quantify the nucleophilicity of the nitrogen atoms and how it is modulated by substituents or coordination to a metal center. The calculated natural charges on atoms can help identify sites of electrophilic or nucleophilic attack. researchgate.net Furthermore, analyzing the second-order perturbation interactions in NBO theory reveals stabilizing delocalizations of electron density, such as from a filled lone-pair orbital to an empty anti-bonding orbital, which can explain structural preferences and reactivity. materialsciencejournal.orgnih.gov

Table 2: Illustrative Natural Charges from NBO Analysis for Aniline This table presents representative data for the parent aniline molecule to illustrate the output of NBO analysis. researchgate.net

| Atom | Natural Charge (e) |

|---|---|

| N (Amine) | -0.852 |

| C (ortho) | -0.245 |

| C (meta) | -0.198 |

| C (para) | -0.229 |

A major goal of computational catalysis is the accurate prediction of stereoselectivity. rsc.org This requires calculating the difference in the free energy barriers (ΔΔG‡) for the pathways leading to the different stereoisomers. Even small energy differences can lead to high enantiomeric ratios (er) or enantiomeric excess (ee). rsc.org

Modern computational workflows often employ a multi-level approach. rsc.org An initial, fast conformational search using semi-empirical methods or molecular mechanics can identify a broad range of possible transition state geometries. nih.gov The most promising candidates are then refined using high-level DFT calculations to obtain accurate relative free energies. nih.gov Machine learning models, trained on datasets of experimental or high-level computational results, are also emerging as powerful tools for predicting enantioselectivity, enabling the rapid screening of potential catalysts and reaction conditions. nih.govresearchgate.netarxiv.org These predictive models can significantly accelerate the development of new asymmetric transformations by guiding experimental efforts toward the most promising catalyst scaffolds, including those based on (R)-2-(1-aminoethyl)aniline. nih.gov

Elucidation of Structure-Reactivity and Structure-Selectivity Relationships

Understanding the relationship between a catalyst's structure and its performance (reactivity and selectivity) is fundamental to rational catalyst design. By systematically modifying the structure of a catalyst and observing the resulting changes in outcome, chemists can develop predictive models.

For catalysts derived from (R)-2-(1-aminoethyl)aniline, key structural features to investigate would include:

Substituents on the Aniline Ring: Electron-donating or withdrawing groups on the aromatic ring can alter the electronic properties of the catalyst. Studies on the oxidation of substituted anilines have shown that electron-donating groups enhance reactivity. nih.gov

Modifications to the Aminoethyl Group: Changing the steric bulk around the chiral center can directly influence the steric environment of the active site, thereby affecting enantioselectivity.

Nature of the Ligand: The way in which the aniline derivative is incorporated into a larger ligand structure (e.g., as part of a Schiff base or a phosphine (B1218219) ligand) will profoundly impact its coordination chemistry and catalytic behavior. researchgate.net

By combining experimental screening with computational analysis, quantitative structure-activity relationship (QSAR) and structure-selectivity relationship models can be built. These models correlate specific structural or electronic descriptors of the catalyst with observed reactivity and enantioselectivity, providing a powerful framework for the in-silico design of next-generation catalysts. rsc.org

Advanced Material Applications Non Catalytic

Precursors for Optically Active Functional Materials

(R)-2-(1-aminoethyl)aniline hydrochloride serves as a foundational precursor for the synthesis of a variety of optically active functional materials. The presence of a stereogenic center in its structure allows for the transfer of chirality to larger, more complex molecules and macromolecular systems. This is a critical aspect in the design of materials that can interact with polarized light, a property essential for various advanced optical applications.

Chiral aniline (B41778) derivatives, such as (R)-2-(1-aminoethyl)aniline hydrochloride, are considered cornerstone building blocks in contemporary organic synthesis. evitachem.com Their integration into molecular architectures is a key strategy for creating enantiomerically pure functional materials. evitachem.com The dual functionality of a primary aromatic amine and a chiral aliphatic amine within the same molecule provides synthetic versatility, enabling its participation in diverse chemical transformations while maintaining stereochemical control. evitachem.com

Table 1: Potential Applications of Optically Active Materials Derived from Chiral Anilines

| Application Area | Description |

| Chiral Liquid Crystals | The incorporation of chiral moieties can induce the formation of cholesteric phases, which have applications in displays and sensors. |

| Nonlinear Optics | Materials with specific chiral structures can exhibit second-order nonlinear optical effects, useful in frequency doubling of light. |

| Chiroptical Switches | Molecules that can change their chiroptical properties in response to external stimuli (e.g., light, pH) can be developed for molecular switching applications. |

While specific studies detailing the use of (R)-2-(1-aminoethyl)aniline hydrochloride in these exact applications are not extensively documented in publicly available research, the principles of asymmetric synthesis strongly support its potential as a precursor for such advanced materials. evitachem.com

Integration into Polymer Science and Materials Chemistry (e.g., Polyaniline Derivatives)

The field of polymer science offers significant opportunities for the integration of chiral monomers like (R)-2-(1-aminoethyl)aniline hydrochloride to create novel polyaniline derivatives with unique properties. Polyaniline (PANI) is a well-known conducting polymer, and the introduction of a chiral substituent on the aniline monomer can impart optical activity to the resulting polymer, leading to materials with combined electrical and chiroptical properties.

The synthesis of polyaniline derivatives from substituted anilines is a well-established method to modify the properties of the resulting polymer. nih.govnih.gov The substituent on the aniline ring can influence the polymer's solubility, morphology, and sensitivity to various analytes, which is particularly relevant for sensor applications. nih.govnih.gov

In the context of (R)-2-(1-aminoethyl)aniline hydrochloride, its polymerization would be expected to yield a chiral polyaniline. The synthesis of chiral meta-linked polyaniline has been reported through a multi-step process involving the introduction of a chiral substituent into the monomer, followed by polymerization. nih.gov Such chiral polymers have been shown to exhibit optical activity and unique magnetic properties. nih.gov

Table 2: Expected Properties of Polyaniline Derivatives from (R)-2-(1-aminoethyl)aniline

| Property | Expected Influence of the Chiral Substituent |

| Optical Activity | The polymer chain is expected to adopt a helical conformation, leading to measurable circular dichroism. |

| Solubility | The presence of the aminoethyl group may enhance solubility in certain organic solvents compared to unsubstituted polyaniline. |

| Morphology | The chiral nature of the monomer can influence the self-assembly and final morphology of the polymer films. nih.gov |

| Sensor Response | The amine groups in the substituent could provide additional sites for interaction with analytes, potentially enhancing sensor sensitivity and selectivity. nih.gov |

Research on poly[2-(sec-butyl)aniline] has demonstrated that optically active nanofibers can be produced via enantioselective polymerization of a racemic monomer in the presence of a chiral acid. This highlights a pathway to chiral polymers even from racemic precursors, a principle that could be applied to monomers derived from (R)-2-(1-aminoethyl)aniline.

Research on Molecular Sensors and Recognition Elements

The molecular structure of (R)-2-(1-aminoethyl)aniline hydrochloride makes it a promising candidate for the development of molecular sensors and recognition elements, particularly for the enantioselective detection of chiral molecules. The presence of a chiral center and multiple hydrogen-bonding sites (amine groups) can facilitate diastereomeric interactions with chiral analytes, leading to selective recognition.

The development of electrochemical sensors for the enantioselective recognition of amino acids and other chiral compounds is an active area of research. nih.gov Chiral recognition is often achieved by immobilizing a chiral selector on an electrode surface. A thiourea (B124793) derivative of a structurally similar compound, 2-[(1R)-1-aminoethyl]phenol, has been successfully used as a chiral sensor for determining the absolute configuration of N-3,5-dinitrobenzoyl derivatives of amino acids using NMR spectroscopy. nih.gov This demonstrates the potential of the 1-aminoethyl moiety in a chiral aromatic scaffold for enantiodifferentiation.

Furthermore, thin films of polyaniline derivatives have been investigated for their application in chemical sensors, with their sensitivity being influenced by the substituents on the aniline monomer. nih.gov A polymer derived from (R)-2-(1-aminoethyl)aniline could be designed to have specific binding sites for target enantiomers, leading to a measurable change in its electrical or optical properties upon binding.

Table 3: Potential Chiral Recognition Applications

| Application | Principle of Operation |

| Enantioselective Electrodes | A polymer of (R)-2-(1-aminoethyl)aniline coated on an electrode could exhibit different electrochemical responses to the enantiomers of a chiral analyte. |

| Chiral Stationary Phases | The compound or its derivatives could be immobilized on a solid support for the chromatographic separation of enantiomers. |

| Fluorescent Sensors | Modification of the aniline ring with a fluorophore could lead to a sensor that shows an enantioselective change in fluorescence upon binding to a chiral guest. |

The design of such sensors would rely on creating a specific and well-defined interaction between the chiral recognition element and the analyte. The combination of the aromatic ring, the chiral center, and the two amine groups in (R)-2-(1-aminoethyl)aniline provides a versatile platform for engineering such molecular recognition systems.

Future Research Directions and Emerging Trends

Development of Novel Derivatization and Functionalization Pathways

Future research will likely focus on creating new derivatives of (R)-2-(1-aminoethyl)aniline to be used as chiral ligands in a broader range of asymmetric reactions. The development of novel derivatization and functionalization pathways is crucial for fine-tuning the steric and electronic properties of the resulting ligands, which in turn influences the enantioselectivity and activity of the catalysts.

One promising avenue is the synthesis of polymeric chiral diamine ligands. These polymeric ligands can be developed through processes like diboron-templated asymmetric reductive couplings. Iridium complexes of such polymeric diamines have shown potential as efficient and recyclable catalysts for the asymmetric transfer hydrogenation (ATH) of ketones, yielding optically active secondary alcohols with high enantioselectivities. nih.govacs.org The development of polymeric ligands derived from (R)-2-(1-aminoethyl)aniline could lead to highly active and reusable catalysts with high total turnover numbers. nih.govacs.org

Another area of exploration is the synthesis of C2-symmetric diamines. While challenging to synthesize, these diamines are valuable as ligands for chiral catalysts. Research into converting parent diamines into other chiral vicinal diamines could provide new pathways to novel ligands based on the (R)-2-(1-aminoethyl)aniline scaffold. sigmaaldrich.com These new ligands could be applied in a variety of asymmetric transformations, including the synthesis of chiral heterocyclic rings. sigmaaldrich.com

The functionalization of the aniline (B41778) and primary amine moieties offers a versatile platform for creating a library of ligands. For instance, the synthesis of chiral zinc complexes with terpene derivatives of ethylenediamine has been reported, and these complexes have shown biological activity. researchgate.net Similar derivatization of (R)-2-(1-aminoethyl)aniline could lead to new catalysts with unique properties and applications. The design and synthesis of 1,3-diamine-derived catalysts have also been explored, demonstrating that the relationship between the amine groups can influence catalytic activity in reactions like the enantioselective Mannich reaction of ketones. nih.gov

Exploration of New Catalytic Systems and Methodologies

The exploration of new catalytic systems and methodologies is a key trend that will shape the future applications of (R)-2-(1-aminoethyl)aniline hydrochloride. Chiral diamines are known to be effective ligands for a variety of transition metals, and research is ongoing to discover new metal-ligand combinations for novel asymmetric reactions.

A significant area of interest is the use of manganese-based catalysts. Manganese complexes with chiral diamine ligands have been successfully used for the asymmetric transfer hydrogenation of ketones. acs.orgresearchgate.net These systems offer a more sustainable and cost-effective alternative to precious metal catalysts. Future work will likely involve the design and synthesis of manganese complexes with ligands derived from (R)-2-(1-aminoethyl)aniline and their application in a wider range of reductive transformations.

Iridium-based catalysts bearing chiral diamine ligands are also a major focus of research. Chiral Ir(I) and Ir(III) complexes have been synthesized and used in the transfer hydrogenation and hydrogenation of ketones. tandfonline.com The development of half-sandwich bifunctional η6-arene metal catalysts with substituted 1,2-diamines, known as Noyori–Ikariya catalysts, has significantly advanced the field of asymmetric transfer hydrogenation. nih.govacs.org Ligands derived from (R)-2-(1-aminoethyl)aniline could be incorporated into such systems to catalyze the synthesis of chiral alcohols and amines.

Furthermore, the combination of chiral ligands with transition metals is being explored for enantioselective C-H functionalization. mdpi.com The binding of a chiral ligand to a transition metal creates a chiral environment that can induce stereoselectivity in the functionalization of otherwise inactive C-H bonds. mdpi.com This approach could be used to assemble complex bioactive molecules from simple starting materials.

The development of biomimetic catalysis is another emerging trend. Chiral diamine catalysts are being designed to mimic enzymatic reactions, allowing for stereoselective transformations in environmentally friendly solvents like water. researchgate.net These catalysts have the potential for broad applications in green synthesis.

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling and Catalyst Design

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and optimization of chiral catalysts. riken.jp These computational tools can accelerate the discovery of new catalysts by predicting their performance and identifying promising candidates for synthesis and testing.

Machine learning models can be trained on existing experimental and computational data to predict the enantioselectivity of a given catalyst for a specific reaction. rsc.orgnih.gov For example, a neural network trained on a small dataset has been shown to accurately predict the enantioselectivity of asymmetric catalytic reactions. chemistryworld.com This predictive capability can significantly reduce the time and resources required for catalyst screening.

AI and ML can also be used for the in silico design of new chiral catalysts. By combining transition-state calculations with machine learning, researchers can design catalysts with improved enantioselectivity. riken.jp This data-driven approach can be particularly useful for developing catalysts for reactions involving expensive or synthetically challenging ligands.

Furthermore, machine learning potentials (MLPs) are being developed to model the dynamic behavior of metal-ligand complexes in solution. chemrxiv.orgnih.gov These models can accurately reproduce the equilibrium structures of complexes and simulate ligand exchange processes, providing valuable insights into the catalytic cycle. chemrxiv.orgnih.gov The application of these computational tools to catalysts derived from (R)-2-(1-aminoethyl)aniline could facilitate the rational design of more efficient and selective catalysts.

Data-driven approaches are also being used to quantify and predict catalyst generality, which is the ability of a catalyst to perform well across a diverse range of substrates and reactions. youtube.com By identifying catalysts with high generality, researchers can accelerate the development of new synthetic methods. youtube.com

Sustainable Synthesis and Green Chemistry Approaches in Enantioselective Processes

The principles of green chemistry are increasingly influencing the development of enantioselective processes. Future research on (R)-2-(1-aminoethyl)aniline hydrochloride and its derivatives will be guided by the need for more sustainable and environmentally benign synthetic methods.

One key aspect of green chemistry is the use of recyclable catalysts. The development of magnetically recyclable nanocatalysts is a promising approach to sustainable organic synthesis. mdpi.com These catalysts can be easily separated from the reaction mixture using an external magnet and reused multiple times, minimizing catalyst waste. mdpi.com The immobilization of chiral catalysts derived from (R)-2-(1-aminoethyl)aniline onto magnetic nanoparticles could provide a practical solution for catalyst recycling.

The use of biocatalysis is another important green chemistry approach. Enzymes can catalyze chemical reactions with high selectivity under mild conditions, often in aqueous media. nih.govmdpi.com Biocatalytic methods are being developed for the synthesis of enantiomerically pure chiral amines, which are valuable building blocks for pharmaceuticals and agrochemicals. semanticscholar.orgmdpi.com The enzymatic synthesis of chiral aminoanilines could provide a sustainable route to (R)-2-(1-aminoethyl)aniline and related compounds. researchgate.net

The development of catalytic processes that utilize sustainable and bio-based resources is also a priority. scrivenerpublishing.com This includes the use of renewable starting materials and the design of catalysts that are derived from natural products. The synthesis of chiral diamines from naturally occurring alkaloids is one example of this approach. chemrxiv.org

Furthermore, the use of environmentally friendly solvents, such as water, and the development of solvent-free reaction conditions are central to green chemistry. scrivenerpublishing.com The design of catalysts that are active and stable in aqueous media is a major research goal. researchgate.net

The table below provides a summary of emerging trends and their potential impact on the future research of (R)-2-(1-aminoethyl)aniline hydrochloride.

| Future Research Direction | Emerging Trends & Methodologies | Potential Impact |

| Novel Derivatization | Polymeric Ligands, C2-Symmetric Diamines, Bio-inspired Functionalization | Creation of highly active, recyclable, and selective catalysts for a broader range of asymmetric reactions. |

| New Catalytic Systems | Manganese Catalysis, Advanced Iridium Complexes, Biomimetic Systems | Development of more sustainable, cost-effective, and environmentally friendly catalytic processes. |

| AI & Machine Learning | Predictive Enantioselectivity Models, In Silico Catalyst Design, ML Potentials | Accelerated discovery and rational design of novel chiral catalysts with enhanced performance. |

| Sustainable Synthesis | Recyclable Nanocatalysts, Biocatalysis, Green Solvents | Reduction of waste, energy consumption, and environmental impact of enantioselective synthesis. |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for (R)-2-(1-aminoethyl)aniline hydrochloride, and how is stereochemical purity ensured?

- Methodology : The synthesis typically involves reductive amination of 2-nitroacetophenone derivatives followed by resolution of enantiomers using chiral acids or chromatography. For example, intermediates like 2-(1-aminoethyl)aniline can be synthesized via catalytic hydrogenation of nitro groups in the presence of palladium on carbon . Stereochemical purity is confirmed using chiral HPLC or polarimetry, with reference standards (e.g., EP impurity standards) ensuring accuracy .

Q. How should researchers handle and store (R)-2-(1-aminoethyl)aniline hydrochloride to maintain stability?

- Guidelines : Store in airtight containers under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to moisture, as hydrochloride salts are hygroscopic . Safety Data Sheets (SDS) recommend using PPE (gloves, goggles) due to potential skin/eye irritation .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Analytical Methods :

- 1H/13C NMR : Confirm the aromatic proton environment and ethylamine sidechain.

- Mass Spectrometry (MS) : Verify molecular weight (e.g., ESI-MS for [M+H]+ ions) .

- HPLC-UV : Assess purity (>95% by area normalization) using reverse-phase C18 columns .

Advanced Research Questions

Q. How does (R)-2-(1-aminoethyl)aniline hydrochloride interact with biological targets like Rho-associated kinases?

- Mechanistic Insight : The compound may inhibit Rho-kinase by binding to the ATP pocket, analogous to Y-27632 (a known Rho-kinase inhibitor) . Experimental design should include:

- Kinase Assays : Measure IC50 values using purified Rho-kinase and fluorescent ATP analogs.

- Cellular Studies : Monitor phosphorylation of myosin phosphatase targets (e.g., MYPT1) via Western blot .

Q. What advanced strategies resolve contradictions in reported biological activity data?

- Troubleshooting : Discrepancies may arise from enantiomeric impurities. Use chiral chromatography (e.g., Chiralpak AD-H column) to isolate the (R)-enantiomer and retest activity . Validate findings with knockout cell models to rule off-target effects .

Q. How can researchers quantify trace impurities in (R)-2-(1-aminoethyl)aniline hydrochloride batches?

- Analytical Workflow :

- LC-MS/MS : Detect genotoxic impurities (e.g., nitrosoamines) at ppm levels using MRM transitions .

- Forced Degradation Studies : Expose the compound to heat, light, and acidic/basic conditions to identify degradation pathways .

Q. What computational methods predict the compound’s stability in formulation buffers?

- Modeling Approaches :

- Molecular Dynamics (MD) Simulations : Assess solubility and aggregation propensity in aqueous buffers.

- DFT Calculations : Predict hydrolysis rates of the ethylamine group under varying pH .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.